3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one
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Overview
Description
3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a benzofuran core with a methyl group at the third position and a ketone functional group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-hydroxyacetophenone, the compound can be synthesized via an intramolecular aldol condensation reaction.
Intramolecular Aldol Condensation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one undergoes various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids or ketones
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Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
Conditions: Solvent like ethanol or tetrahydrofuran
Products: Alcohols or alkanes
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Substitution
Reagents: Halogenating agents like bromine or chlorine
Conditions: Solvent like dichloromethane
Products: Halogenated derivatives
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one has several scientific research applications:
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Chemistry
- Used as a building block in organic synthesis.
- Precursor for the synthesis of more complex benzofuran derivatives.
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Biology
- Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
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Medicine
- Investigated for its potential use in drug development, particularly for its benzofuran core which is present in many bioactive compounds.
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Industry
- Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
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2-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one
- Similar structure with a methyl group at the second position.
- Exhibits different chemical reactivity and biological activity.
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4-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one
- Methyl group at the fourth position.
- Different physical and chemical properties.
Uniqueness
3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the third position and the ketone functional group at the sixth position distinguishes it from other benzofuran derivatives.
Properties
CAS No. |
89880-38-6 |
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Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-methyl-5,7-dihydro-4H-1-benzofuran-6-one |
InChI |
InChI=1S/C9H10O2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h5H,2-4H2,1H3 |
InChI Key |
WUSKTBRXXKPOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1CCC(=O)C2 |
Origin of Product |
United States |
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